molecular formula C22H22N4O B11057509 8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

Cat. No.: B11057509
M. Wt: 358.4 g/mol
InChI Key: KCFIEPUKOHPQSM-UHFFFAOYSA-N
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Description

8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted chromeno-pyridines.

Scientific Research Applications

8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit mitogen-activated protein kinase and suppress the expression of tumor necrosis factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Diamino-7-pentyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

13,15-diamino-11-pentyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile

InChI

InChI=1S/C22H22N4O/c1-2-3-4-9-15-16-11-10-13-7-5-6-8-14(13)20(16)27-22-18(15)19(24)17(12-23)21(25)26-22/h5-8,10-11,15H,2-4,9H2,1H3,(H4,24,25,26)

InChI Key

KCFIEPUKOHPQSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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